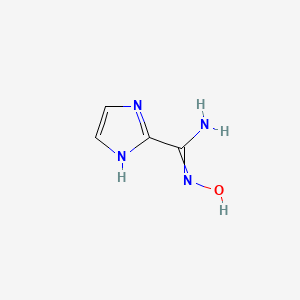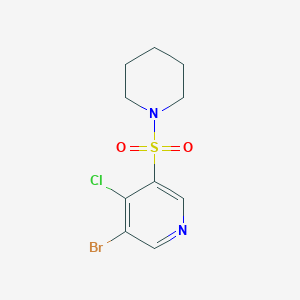![molecular formula C10H14N2O5S3 B11820057 Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel-](/img/structure/B11820057.png)
Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-méthyl-7,7-dioxyde-4H-thieno[2,3-b]thiopyran-4-yl]-acétamide, rel- est un composé organique complexe de formule moléculaire C10H14N2O5S3 et d'un poids moléculaire de 338,42 . Ce composé est connu pour sa structure unique, qui comprend un système cyclique thiéno[2,3-b]thiopyran, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.
Méthodes De Préparation
La synthèse de N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-méthyl-7,7-dioxyde-4H-thieno[2,3-b]thiopyran-4-yl]-acétamide, rel- implique plusieurs étapes, commençant généralement par la formation du cycle thiéno[2,3-b]thiopyran. Les conditions de réaction nécessitent souvent des catalyseurs spécifiques et des environnements contrôlés pour assurer la bonne stéréochimie. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour augmenter le rendement et la pureté, en utilisant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification.
Analyse Des Réactions Chimiques
Ce composé subit divers types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent conduire à la formation de thiols ou d'autres composés soufrés réduits.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles, conduisant à la formation de divers dérivés substitués. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-méthyl-7,7-dioxyde-4H-thieno[2,3-b]thiopyran-4-yl]-acétamide, rel- a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Sa structure unique lui permet d'interagir avec diverses molécules biologiques, ce qui le rend utile dans les études biochimiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel ce composé exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le système cyclique thiéno[2,3-b]thiopyran lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thieno[2,3-b]thiopyran ring system allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Les composés similaires comprennent d'autres dérivés thiéno[2,3-b]thiopyran, tels que :
- N-[(4R,6R)-3-(aminosulfonyl)-5,6-dihydro-6-méthyl-7,7-dioxyde-4H-thieno[2,3-b]thiopyran-4-yl]-acétamide, rel-
- Pirfenidone Impurity 19 Ces composés partagent des similitudes structurales mais diffèrent par leurs groupes fonctionnels spécifiques et leur stéréochimie, ce qui peut entraîner des différences dans leur réactivité chimique et leur activité biologique.
Propriétés
Formule moléculaire |
C10H14N2O5S3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-[(4R,6R)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide |
InChI |
InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8-/m1/s1 |
Clé InChI |
MQRCTNZVQVRCRD-SVGQVSJJSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |
SMILES canonique |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11819985.png)
![tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B11819986.png)
![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11819991.png)
![benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B11819993.png)
![methylsulfonyl 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B11819994.png)
![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate](/img/structure/B11820002.png)


![tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B11820031.png)

![Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate](/img/structure/B11820041.png)



